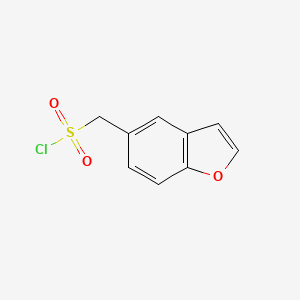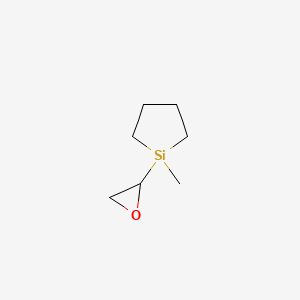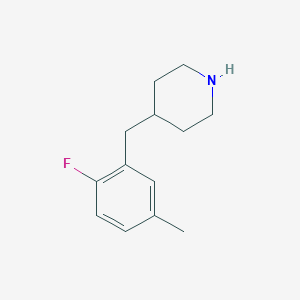
4-(2-Fluoro-5-methylbenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-5-methylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl group, which is further connected to a piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methylbenzyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
化学反応の分析
Types of Reactions
4-(2-Fluoro-5-methylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
科学的研究の応用
4-(2-Fluoro-5-methylbenzyl)piperidine has a wide range of scientific research applications, including:
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-Fluoro-5-methylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(2-Fluoro-5-methylbenzyl)piperidine include other piperidine derivatives such as:
- 4-(4-Fluorobenzyl)piperidine
- 4-(5-Fluoro-2-methylbenzyl)piperidine
- 4-(3-Fluoro-4-methylbenzyl)piperidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and methyl group on the benzyl moiety can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H18FN |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
4-[(2-fluoro-5-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18FN/c1-10-2-3-13(14)12(8-10)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 |
InChIキー |
UWESGZFEDQYCJA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)CC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


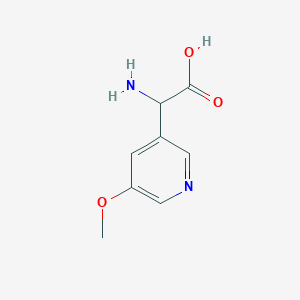
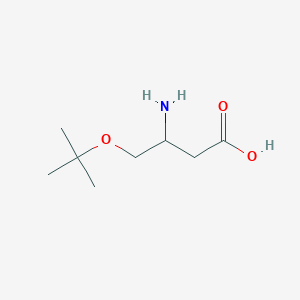
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

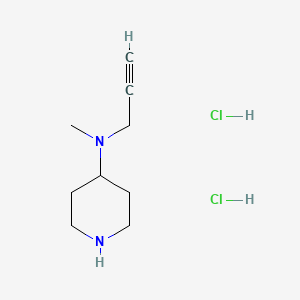

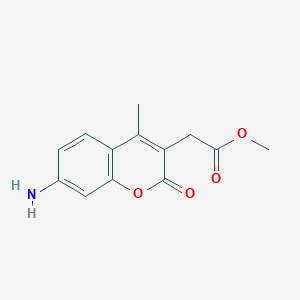
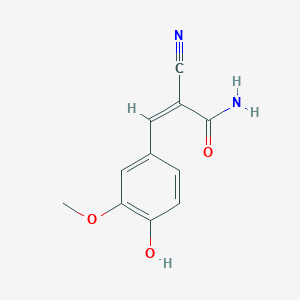
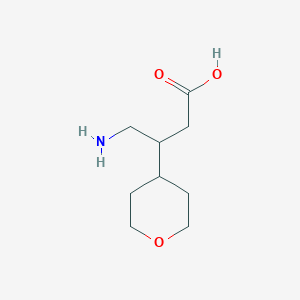
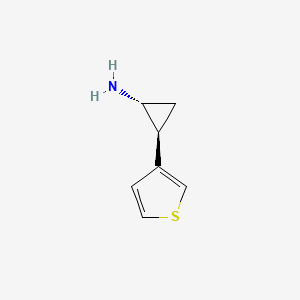
![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)

